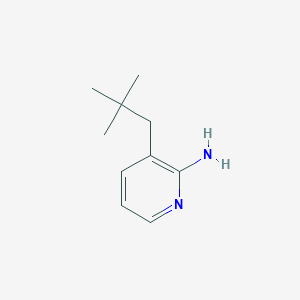
3-(2,2-Dimethylpropyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,2-Dimethylpropyl)pyridin-2-amine” is a chemical compound with the CAS Number: 1341706-69-1 . It has a molecular weight of 164.25 and its IUPAC name is 3-neopentyl-2-pyridinamine .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C10H16N2/c1-10(2,3)7-8-5-4-6-12-9(8)11/h4-6H,7H2,1-3H3,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C10H16N2 and a molecular weight of 164.25 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
3-(2,2-Dimethylpropyl)pyridin-2-amine demonstrates utility in catalysis for organic synthesis. For example, it has been used in the synthesis of pyridine-pyrimidines and their bis-derivatives, highlighting its role in facilitating complex chemical reactions (Rahmani et al., 2018).
In Organometallic Chemistry
In organometallic chemistry, this compound has been involved in the synthesis of 2-Ammoniobutenynyl Ru-complexes and cis-(Dimethyl)(tri-p-tolylphosphine)(ligand)platinum(II) complexes, indicating its importance in the formation of complex metal-organic structures (Winter & Hornung, 1999; Thorn & Calabrese, 1988).
Interactions with Heterogeneous Catalysts
It has also been studied for its interactions with heterogeneous catalysts, particularly in the context of pyridine and dimethylamine reactions on metal surfaces. This research provides insights into the mechanisms of amine interactions in catalytic processes (Carley et al., 2005).
In Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used as indicators in chemical analysis, such as in the titration of amines with perchloric acid, demonstrating its utility in quantitative chemical analysis (Caso & Cefola, 1963).
Polymerization Processes
This compound plays a role in polymerization processes, such as in the living cationic polymerization of vinyl monomers, indicating its utility in the synthesis of polymers (Higashimura et al., 1989).
Applications in Material Chemistry
It has applications in material chemistry, evidenced by its use in the metalation of 2-(aminomethyl)pyridine and subsequent zinc-mediated carbon−carbon coupling reactions, highlighting its role in advanced material synthesis (Westerhausen et al., 2001).
In Medicinal Chemistry
In medicinal chemistry, it has been explored for ligand-receptor interactions via hydrogen-bond formation, which is crucial for understanding the molecular basis of drug action and design (Dionne et al., 1986).
Detection of Carcinogenic Compounds
Research has also focused on its relevance in detecting carcinogenic heterocyclic amines in various samples, indicating its potential in public health and safety applications (Perfetti, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,2-dimethylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)7-8-5-4-6-12-9(8)11/h4-6H,7H2,1-3H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDNNJURPIBCFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=C(N=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine](/img/structure/B2373320.png)

![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)
![2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid](/img/structure/B2373324.png)
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)


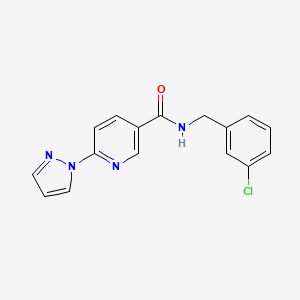
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2373331.png)
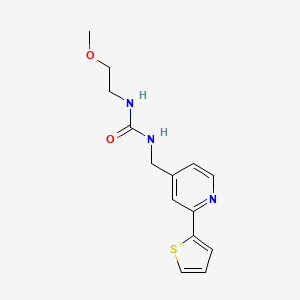
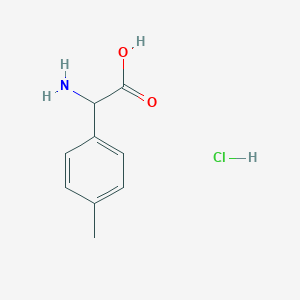
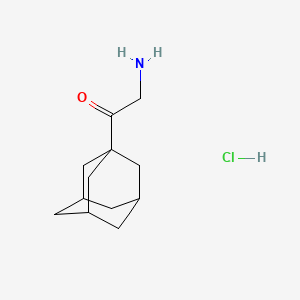
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)

